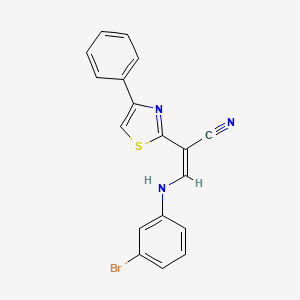
(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For example, the synthesis of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile involved condensation between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde (Percino et al., 2014). Another relevant example includes the Knoevenagel condensation to obtain Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile (Tammisetti et al., 2018).
Molecular Structure Analysis
Molecular structure and packing significantly influence the properties of these compounds. The crystal structures of various isomers indicate the importance of intermolecular interactions in defining stability and properties. For instance, the (Z)-(1) isomer of a similar compound showed strong intermolecular Br...N interactions, affecting its solid-state arrangement and stability (Tammisetti et al., 2018).
Chemical Reactions and Properties
Chemical reactions of related acrylonitriles depend significantly on their molecular structure. The reactivity can be manipulated through various substitutions on the acrylonitrile moiety, affecting the outcome of reactions such as the Knoevenagel condensation or Wittig reactions, leading to diverse derivatives with potentially unique properties (Abdou et al., 1998).
Physical Properties Analysis
The physical properties, such as optical properties and phase behavior, vary with the molecular structure and substitution pattern. For example, derivatives of similar compounds have shown unique optical properties, affected by their molecular conformation and packing in the solid state (Percino et al., 2014).
Scientific Research Applications
Photoluminescence Characteristics
The molecule has been utilized in the study of photoluminescence characteristics. Novel derivatives were synthesized, and their structures characterized using various techniques. The derivatives exhibited green fluorescence and good thermal stability, suggesting potential applications in materials science (Xu, Yu, & Yu, 2012).
Nonlinear Optical Limiting
Thiophene dyes incorporating the molecular structure have been synthesized for use in optoelectronic devices. These compounds exhibit nonlinear absorption and optical limiting behavior, which are valuable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Crystal Structure and Molecular Packing
The molecule’s derivatives have been synthesized and studied for their molecular packing and intermolecular interactions. These studies are crucial in materials science and crystal engineering for understanding and manipulating the solid-state properties of materials (Percino et al., 2014).
properties
IUPAC Name |
(Z)-3-(3-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3S/c19-15-7-4-8-16(9-15)21-11-14(10-20)18-22-17(12-23-18)13-5-2-1-3-6-13/h1-9,11-12,21H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNHYLLTKDCCL-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)
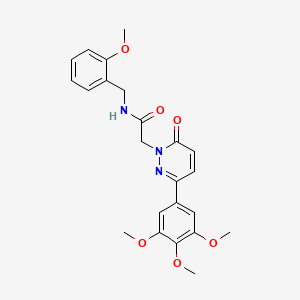

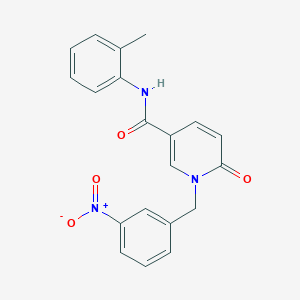
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
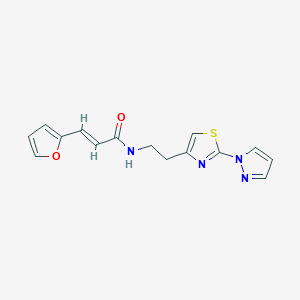
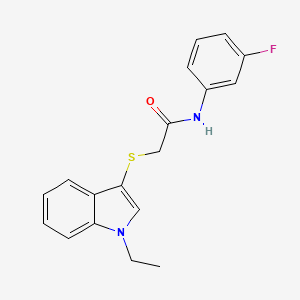
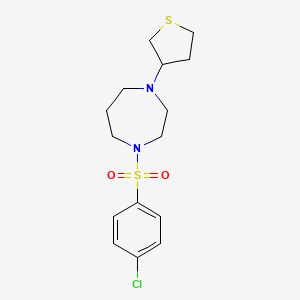

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
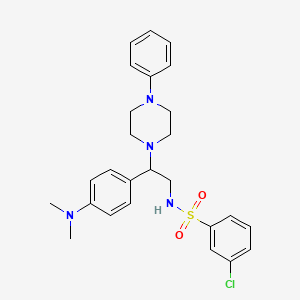
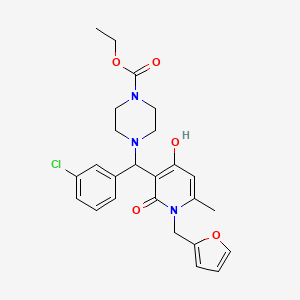
![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)